2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of phenoxy, oxadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving phenols and appropriate electrophiles.
Formation of the Acetamide Linkage: The acetamide linkage is typically formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.
Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups are likely to interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N-(propan-2-yl)acetamide
- **2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-4-yl)methyl]-N-(propan-2-yl)acetamide
Uniqueness
The unique combination of functional groups in 2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide distinguishes it from similar compounds. Its specific arrangement of phenoxy, oxadiazole, and acetamide groups contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)25(21(26)14-27-19-12-8-9-16(3)17(19)4)13-20-23-22(24-28-20)18-10-6-5-7-11-18/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
SLEIUSFVMSJRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
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